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Oncorhyncin-1

Cat. No.: B1577220
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Description

Overview of Host Defense Peptides in Innate Immunity

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are evolutionarily conserved molecules crucial to the innate immune response. nih.govnih.gov They are produced by a variety of cells, including immune and epithelial cells, and play a fundamental role in protecting organisms from microbial invasion. nih.govnih.gov

Antimicrobial peptides are essential for the initial, non-specific defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com Their significance lies not only in their direct antimicrobial activity but also in their ability to modulate the host's immune response. nih.govubc.ca HDPs can influence various immune processes, such as inflammation, and can act as a bridge between the innate and adaptive immune systems. nih.govnih.gov The rapid action and broad-spectrum activity of these peptides make them a critical component of host defense. mdpi.com

Natural antimicrobial peptides are a highly diverse group of molecules, varying in size, structure, and amino acid composition. nih.govmdpi.com They can be broadly classified based on several criteria:

Structure: Common structural motifs include α-helical, β-sheet, extended, and looped structures. unmc.edufrontiersin.org

Amino Acid Composition: Some AMPs are characterized by a high prevalence of specific amino acids, such as proline-rich, tryptophan-rich, or histidine-rich peptides. unmc.edu

Net Charge: The majority of AMPs are cationic, with a net positive charge, which facilitates their interaction with negatively charged microbial membranes. unmc.edunih.gov However, anionic and neutral peptides also exist. unmc.edu

Source Organism: AMPs are found in virtually all forms of life, from bacteria and fungi to plants and animals. nih.gov

Classification Criteria Examples of Categories Significance
Structure α-helical, β-sheet, extended, loopDetermines the mechanism of action and interaction with microbial membranes.
Amino Acid Composition Proline-rich, Tryptophan-rich, Histidine-richInfluences the peptide's properties and biological activity.
Net Charge Cationic, Anionic, NeutralKey for initial interaction with microbial surfaces.
Source Organism Bacteria, Fungi, Plants, Animals (including fish)Highlights the ubiquity and evolutionary importance of AMPs.

Discovery and Isolation of Oncorhyncin-1 and its Analogs

The Oncorhyncin family of peptides, including this compound, represents a specific group of AMPs identified from aquatic life, highlighting the rich biodiversity of antimicrobial compounds in marine environments.

Oncorhyncin peptides have been isolated from the skin secretions of fish, such as the rainbow trout (Oncorhynchus mykiss). portlandpress.comtrjfas.orgencyclopedia.pub Fish skin mucus is a critical component of their innate immune system, acting as a physical and chemical barrier against pathogens. encyclopedia.pub This mucus is a rich source of various bioactive molecules, including a diverse array of antimicrobial peptides. encyclopedia.pubscialert.net The presence of peptides like Oncorhyncin in these secretions underscores their role in the immediate defense of the fish against aquatic microbes. encyclopedia.pubst-andrews.ac.uk

The discovery of the Oncorhyncin series is part of a broader effort to identify and characterize novel antimicrobial agents from natural sources, particularly from fish. scialert.net Research into the antimicrobial properties of fish-derived peptides has led to the identification of several families, including piscidins, hepcidins, and histone-derived peptides. trjfas.orgnih.gov The Oncorhyncin peptides, specifically Oncorhyncin II and Oncorhyncin III, were isolated and characterized from rainbow trout skin secretions. portlandpress.comcapes.gov.br For instance, Oncorhyncin II was identified as a 7.2 kDa peptide, while Oncorhyncin III is a 6.7 kDa peptide. portlandpress.comtrjfas.org These discoveries have contributed to the understanding of the complex innate immune system of fish. scialert.net

Oncorhyncin Analog Molecular Weight Source
Oncorhyncin II7.2 kDaSkin secretions of rainbow trout (Oncorhynchus mykiss)
Oncorhyncin III6.7 kDaSkin secretions of rainbow trout (Oncorhynchus mykiss)

This compound as a Histone-Derived Antimicrobial Peptide

A significant characteristic of the Oncorhyncin peptides is their origin as fragments of histone proteins. Histone-derived antimicrobial peptides are now recognized as an important class of AMPs. encyclopedia.pubmdpi.com

Oncorhyncin II, for example, is a 69-residue peptide fragment derived from the C-terminal region of histone H1 in rainbow trout. capes.gov.brbrieflands.combrieflands.com Similarly, Oncorhyncin III is an N-terminal fragment of the non-histone chromosomal protein H6. portlandpress.comst-andrews.ac.ukportlandpress.com The identification of these peptides as fragments of larger nuclear proteins suggests a dual function for these molecules, participating in both chromatin structure and innate immunity. biorxiv.org The release of these histone fragments is thought to occur during processes like infection-induced cell death, providing a rapid deployment of antimicrobial agents at sites of infection. encyclopedia.pub The presence of Oncorhyncin I has been noted as particularly pronounced in the mucus of Sparus aurata. researchgate.net

Linkage to Histone H1 and H6 Parent Proteins

The Oncorhyncin family of peptides, which includes Oncorhyncin I, II, and III, are derived from histone or histone-like proteins. bio-world.comnih.gov Specifically, Oncorhyncin II is a 69-residue peptide that originates from the C-terminal region of histone H1 in rainbow trout (Oncorhynchus mykiss). brieflands.comcapes.gov.brbrieflands.com Amino acid sequencing has shown that the initial 17 residues of Oncorhyncin II are identical to residues 138–154 of histone H1 from this species. capes.gov.br It is believed to be a cleavage product of histone H1 and may undergo phosphorylation at two residues. capes.gov.br

Similarly, Oncorhyncin III, a 6.7 kDa peptide also isolated from rainbow trout skin secretions, is linked to the non-histone chromosomal protein H6. nih.govportlandpress.com The first 13 amino acid residues of Oncorhyncin III are identical to those of the non-histone chromosomal protein H6. nih.govportlandpress.comst-andrews.ac.uk This evidence, combined with mass spectrometry data, strongly suggests that Oncorhyncin III is a cleavage product of this H6 protein. nih.govportlandpress.comst-andrews.ac.uk

The discovery of these peptides highlights a dual function of histones, extending beyond their classical role in chromatin structure to contributing to the innate immune defense as precursors for antimicrobial peptides. nih.gov

Biological Role in Mucosal Innate Host Defense

Oncorhyncin peptides are key players in the mucosal innate host defense of fish. capes.gov.brnih.govportlandpress.com The skin mucus of fish is a critical barrier that provides the first line of defense against environmental pathogens. mdpi.com This mucus is rich in various antimicrobial compounds, including AMPs like the Oncorhyncins. mdpi.com

Oncorhyncin II, isolated from the skin secretions of rainbow trout, exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria at submicromolar concentrations. capes.gov.brbrieflands.com It is thought to act by destabilizing bacterial membranes, a common mechanism for many AMPs. capes.gov.br

Oncorhyncin III also demonstrates broad-spectrum antibacterial activity. nih.govportlandpress.com Studies have shown that it can strongly disturb planar lipid bilayers, though it does not appear to form stable ion channels. nih.govportlandpress.com This suggests a mechanism of action that involves disrupting the bacterial membrane integrity without creating distinct pores. nih.govportlandpress.com The activity of Oncorhyncin III is sensitive to salt concentrations, which is a characteristic of many antimicrobial peptides. nih.govportlandpress.com

The presence and activity of Oncorhyncin peptides in the skin mucus underscore their importance in protecting fish from infections. mdpi.com Their ability to be released from histone precursors provides a ready source of potent antimicrobial agents at the interface between the fish and its environment. nih.gov

An article focusing solely on the chemical compound “this compound” cannot be generated based on currently available scientific literature. Extensive searches for "this compound" have not yielded specific data regarding its primary structure, amino acid composition, or biosynthetic pathways.

The existing research predominantly focuses on other members of the Oncorhyncin peptide family, namely Oncorhyncin II and Oncorhyncin III. Information is available regarding their molecular characteristics, origins, and post-translational modifications. For instance, Oncorhyncin II is identified as a 69-residue C-terminal fragment of histone H1, likely containing two phosphorylated residues nih.gov. Oncorhyncin III is described as a cleavage product of the non-histone chromosomal protein H6, probably featuring two methylated residues or a single double methylation nih.govresearchgate.net.

However, without any corresponding data for this compound, it is impossible to fulfill the specific requirements of the provided outline, which include:

Properties

bioactivity

Antibacterial

sequence

SKGKKANKDVELARG

Origin of Product

United States

Molecular Characterization and Biosynthetic Pathways of Oncorhyncin 1

Recombinant Production and Expression Systems for Oncorhyncin-1 Analogs:While there is information on the recombinant production of Oncorhyncin II, there is no such information available for this compound or its analogsnih.govbrieflands.comkaums.ac.ir.

Therefore, due to the strict constraint to focus solely on this compound and the lack of specific scientific data for this compound, the requested article cannot be generated.

Gene Cloning and Expression in Heterologous Hosts (e.g.,Escherichia coli)

The production of Oncorhyncin peptides for research and potential therapeutic applications has been successfully achieved through recombinant DNA technology. Escherichia coli is a commonly used heterologous host for this purpose due to its rapid growth, well-understood genetics, and high-yield potential.

A recent study successfully produced a recombinant version of Oncorhyncin II in E. coli BL21(DE3). nih.gov In this process, the gene encoding Oncorhyncin II is synthesized and cloned into an expression vector. The expression of the peptide is typically induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The recombinant protein is often expressed as a fusion protein, which can aid in stability and purification. One study reported the expression of recombinant Oncorhyncin II with a molecular weight of 27 kDa, which likely includes a fusion tag. brieflands.com

The use of E. coli for producing antimicrobial peptides like Oncorhyncin presents a challenge, as the peptide's antimicrobial nature can be toxic to the host cells. To overcome this, expression is often tightly controlled and induced only after a sufficient cell density has been reached.

Optimization of Recombinant Peptide Purification Strategies

Following expression in a heterologous host, the recombinant Oncorhyncin peptide must be purified to a high degree of homogeneity. A multi-step purification strategy is typically employed, often beginning with affinity chromatography if the peptide is expressed with a fusion tag.

For instance, a common strategy involves the use of a polyhistidine-tag (His-tag), which allows for purification using immobilized metal affinity chromatography (IMAC), such as a Nickel-NTA (Ni-NTA) resin. brieflands.com After initial capture, the fusion tag may be cleaved off using a specific protease.

Further purification steps are often necessary to remove contaminants and the cleaved tag. These can include ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of purification buffers and conditions is critical to maintain the peptide's structure and activity. For example, urea can be used to prevent aggregation during purification, with a subsequent refolding step involving dialysis to remove the urea and allow the peptide to adopt its active conformation. brieflands.com The natural isoelectric point of Oncorhyncin II is 10.5, a factor that can be exploited in the development of ion-exchange purification protocols. brieflands.com

Table 2: Overview of a General Recombinant Oncorhyncin Purification Strategy

Purification Step Principle Purpose
Cell Lysis Disruption of E. coli cells Release of the recombinant peptide
Affinity Chromatography (e.g., Ni-NTA) Binding of a fusion tag (e.g., His-tag) to a specific ligand Initial capture and purification of the fusion protein
Proteolytic Cleavage Enzymatic removal of the fusion tag Separation of the target peptide from the tag
Ion-Exchange Chromatography Separation based on net charge Removal of contaminants and the cleaved tag
Reversed-Phase HPLC Separation based on hydrophobicity Final polishing to achieve high purity
Refolding (e.g., Dialysis) Removal of denaturants (e.g., urea) Allows the peptide to adopt its biologically active conformation

Compound Names Mentioned

Biological Activities and Functional Spectrum of Oncorhyncin 1

Comprehensive Antimicrobial Efficacy

The Oncorhyncin family of peptides, derived from histones, is known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comtrjfas.orgresearchgate.netbrieflands.com Histone-derived peptides play a crucial role in the innate immunity of fish, often produced in response to epidermal damage or the presence of pathogens. trjfas.org However, specific data detailing the minimum inhibitory concentrations (MICs) and direct bactericidal mechanisms of Oncorhyncin-1 against various pathogens are not as extensively documented as for other members of its family, such as Oncorhyncin-II and Oncorhyncin-III. brieflands.comportlandpress.comnih.govst-andrews.ac.ukbrieflands.comcapes.gov.br

Activity against Gram-Positive Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

While Oncorhyncin-II has demonstrated notable in vitro activity and therapeutic potential against Methicillin-Resistant Staphylococcus aureus (MRSA), specific studies focusing solely on the efficacy of this compound against this and other Gram-positive pathogens are less prevalent in current literature. brieflands.comresearchgate.netresearchgate.netnih.goveurekaselect.com The broader family of histone-derived peptides is recognized for its action against Gram-positive bacteria, providing a basis for its potential role in host defense. trjfas.orgresearchgate.netbrieflands.com

Activity against Gram-Negative Bacterial Pathogens (e.g., Acinetobacter baumannii, Escherichia coli, Vibrio species)

The Oncorhyncin peptide family displays potent activity against a range of Gram-negative bacteria. trjfas.orgresearchgate.netbrieflands.combrieflands.comportlandpress.comnih.gov For instance, Oncorhyncin-II has been evaluated against Acinetobacter baumannii and Escherichia coli, showing significant antimicrobial effects. brieflands.combrieflands.combrieflands.comkaums.ac.ir Oncorhyncins, in general, are implicated in the defense against various fish pathogens, including some Vibrio species. brieflands.comvliz.be Although the general activity of the peptide family is established, detailed research quantifying the specific action of this compound against these particular Gram-negative pathogens remains an area for further exploration.

Anti-Biofilm Formation Capabilities

The ability to inhibit or disrupt biofilms is a critical function of many antimicrobial peptides. trjfas.org Histone-derived peptides, as a class, are involved in anti-biofilm activities. nih.gov For example, studies on the Komodo dragon-inspired peptide DRGN-1 have demonstrated significant anti-biofilm properties against mixed bacterial populations. nih.gov While related peptides show this capability, specific research detailing the anti-biofilm formation capabilities of this compound is not extensively covered in the available scientific literature.

Modulatory Effects on Host Immune Responses

Antimicrobial peptides are not only direct pathogen killers but also function as immunomodulators, influencing the host's immune response to infection. rsc.orgmdpi.comupm.edu.my They can regulate inflammation and participate in processes like wound healing and signaling within the immune system. rsc.orguu.nl

Role as Potential Biomarkers for Immunodetection

Recent proteomic studies of fish mucus have highlighted this compound as a potential biomarker for immune-related studies. scispace.comnih.govresearchgate.net In a comparative analysis of epidermal mucus from several fish species, the presence of this compound was found to be particularly pronounced in the mucus of Sparus aurata (gilt-head bream). scispace.comnih.govresearchgate.net This finding, along with the detection of other AMPs like Chrysophsin-1, suggests that this compound could be used for the immunodetection of changes in secretion patterns, potentially indicating an immune response to a bacterial challenge. scispace.comnih.govresearchgate.netresearchgate.netmdpi.com

Table 1: this compound as a Potential Immune Biomarker in Fish Mucus

Fish SpeciesPeptide DetectedFindingPotential ApplicationReference
Sparus aurata (Gilt-head bream)This compound, Chrysophsin-1Pronounced presence of this compound in mucus.Biomarker for immunodetection-based studies of secretion pattern changes. scispace.com, nih.gov, researchgate.net
Dicentrarchus labrax (European sea bass)This compound, Chrysophsin-1Identified as a potent antimicrobial biomarker in mucus.Biomarker for studying immune responses during bacterial challenges. researchgate.net, mdpi.com
Pagrus pagrus (Red porgy)This compound, Chrysophsin-1Identified as a potent antimicrobial biomarker in mucus.Biomarker for studying immune responses during bacterial challenges. researchgate.net, mdpi.com

Mechanistic Insights into Oncorhyncin 1 Antimicrobial Action

Interaction with Microbial Cellular Membranes

The initial and most critical step in the antimicrobial action of Oncorhyncin-1 and related peptides is their interaction with the microbial cell envelope. Like many cationic AMPs, they are electrostatically attracted to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. diva-portal.org

The primary mode of action for the Oncorhyncin family of peptides is the destabilization and disruption of the bacterial membrane. mdpi.com Unlike some AMPs that form distinct, stable pores through mechanisms like the 'barrel-stave' or 'toroidal pore' models, Oncorhyncin peptides appear to employ a more disruptive process. mapress.comcsic.es Oncorhyncin II, a well-studied analogue derived from the C-terminus of histone H1, is noted for its high potency in compromising the membrane integrity of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net This interaction leads to a collapse of the membrane structure, resulting in cell lysis and death. brieflands.combrieflands.com

Biophysical studies using model membrane systems have provided deeper insight into the molecular interactions between Oncorhyncin peptides and lipid bilayers. Experiments involving the reconstitution of Oncorhyncin analogues into planar lipid bilayers have been particularly revealing. Studies on Oncorhyncin II demonstrated that the peptide causes pronounced destabilization of these flat lipid bilayers. mdpi.com

Further research on Oncorhyncin III confirmed these findings, showing that while the peptide strongly disturbs the model membranes, it does not induce the formation of stable ion channels. nih.gov This supports the hypothesis that the peptide's mechanism is based on a more generalized disruption of lipid packing, rather than the assembly of structured pores. This detergent-like or "carpet" model of interaction involves the peptide accumulating on the membrane surface and inserting into the lipid headgroup region, causing tension and leading to a loss of membrane integrity. mapress.com

Peptide Analogue Source Observed Effect on Model Lipid Bilayers Reference(s)
Oncorhyncin IIHistone H1 C-terminusCauses pronounced destabilization of planar lipid bilayers. mdpi.com
Oncorhyncin IIINon-histone chromosomal protein H6Strongly disturbs planar lipid bilayers without forming stable ion channels. nih.gov

Exploration of Intracellular Targets and Pathways

While membrane disruption is a primary killing mechanism, there is growing evidence that Oncorhyncin peptides, like many other AMPs, can translocate across the compromised membrane to act on intracellular targets. csic.esskemman.is The inability of Oncorhyncin II to form stable membrane channels has led to the proposal that its antimicrobial activity may also stem from interactions with internal cellular processes. csic.es

Once inside the bacterial cell, Oncorhyncin peptides are believed to interfere with vital life processes. It has been reported that Oncorhyncin II can interact with and destroy nucleic acids (DNA and RNA) and proteins, leading to a complete shutdown of cellular functions and subsequent bacterial death. researchgate.netbrieflands.com This dual-action strategy—disrupting the membrane and inhibiting intracellular functions—makes it more difficult for bacteria to develop resistance. The general mechanism for many AMPs that enter the cytoplasm involves binding to negatively charged molecules like DNA and RNA, thereby inhibiting replication, transcription, and protein synthesis. uu.nlnih.gov

Microbial Resistance Mechanisms to this compound and Analogous Peptides

Despite the effectiveness of AMPs, bacteria have co-evolved sophisticated counter-strategies to resist their action. mdpi.com While specific resistance mechanisms to this compound are not extensively documented, bacteria employ a range of general defenses against cationic AMPs that are applicable. diva-portal.orgcaister.com

Bacteria have developed a diverse arsenal (B13267) of resistance strategies to overcome the action of AMPs. These adaptations are crucial for the survival of pathogens in the host environment where they are exposed to these defense peptides. frontiersin.org

Key bacterial resistance mechanisms include:

Cell Envelope Modification: A primary strategy is to alter the net surface charge of the bacterial cell. diva-portal.org By enzymatically modifying negatively charged molecules like lipopolysaccharides (in Gram-negative bacteria) or teichoic acids (in Gram-positive bacteria), bacteria can reduce the electrostatic attraction for cationic AMPs, thereby preventing them from accumulating at the membrane. caister.com

Proteolytic Degradation: Many pathogenic bacteria secrete proteases that can cleave and inactivate AMPs. frontiersin.org For example, the protease aureolysin from Staphylococcus aureus is known to inactivate the human cathelicidin (B612621) LL-37. frontiersin.org

AMP Efflux: Bacteria can utilize membrane-bound efflux pumps to actively transport AMPs out of the cytoplasm or periplasm, preventing them from reaching their target concentrations. mdpi.comcaister.com

AMP Sequestration: Some bacteria produce surface proteins or secrete extracellular molecules, such as capsular polysaccharides, that can bind to and trap AMPs. frontiersin.org This prevents the peptides from reaching the cell membrane and exerting their lytic effect. caister.com

Altering Membrane Fluidity: Bacteria can modify the composition of their membrane phospholipids (B1166683) to alter properties like fluidity and rigidity, making the membrane inherently less susceptible to peptide-induced disruption. frontiersin.org

Resistance Strategy Description Bacterial Group Reference(s)
Surface Charge Alteration Modification of LPS or teichoic acids to reduce the net negative charge of the cell envelope, repelling cationic peptides.Gram-positive & Gram-negative diva-portal.orgcaister.com
Proteolytic Degradation Secretion of bacterial proteases that cleave and inactivate AMPs in the extracellular space.Gram-positive & Gram-negative mdpi.comfrontiersin.org
Efflux Pumps Active transport of AMPs out of the bacterial cell.Gram-positive & Gram-negative mdpi.comcaister.com
Trapping/Sequestration Binding of AMPs by surface proteins or secreted polysaccharides to prevent them from reaching the membrane.Gram-positive & Gram-negative caister.comfrontiersin.org
Membrane Fluidity Modification Adjusting lipid composition to create a more resilient membrane that resists disruption.Gram-positive frontiersin.org

Advanced Research Methodologies and in Vitro Studies of Oncorhyncin 1

Quantitative Assessment of Antimicrobial Potency

The initial step in evaluating a new antimicrobial agent involves a quantitative assessment of its ability to inhibit or kill microbial pathogens. For Oncorhyncin-1, this is primarily achieved through standardized laboratory protocols that determine its minimum effective concentrations and its killing speed.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible growth of a microorganism. The MIC of Oncorhyncin II, a closely related and extensively studied variant, is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). researchgate.net

In this protocol, 96-well plates are used to create a series of twofold dilutions of the peptide in a liquid growth medium, such as Mueller-Hinton Broth (MHB). brieflands.com Each well is then inoculated with a standardized concentration of the target bacterium (e.g., 1 x 10^6 Colony Forming Units per milliliter, CFU/mL). researchgate.net The plates are incubated under controlled conditions, typically at 37°C for 18 to 24 hours. brieflands.combrieflands.com Following incubation, the MIC is identified as the lowest concentration of the peptide where no visible bacterial growth or turbidity is observed. brieflands.com In some assays, an indicator dye like resazurin (B115843) is added, where a color change (or lack thereof) indicates the inhibition of bacterial growth. brieflands.com

Studies have reported the MIC of recombinant Oncorhyncin II against several bacterial strains, demonstrating its antibacterial activity. brieflands.combrieflands.comresearchgate.netkaums.ac.ir For instance, the MIC against Staphylococcus aureus (ATCC25923) was found to be 47.93 µg/mL. brieflands.comresearchgate.net Against a methicillin-resistant strain, S. aureus (MRSA) (NCTC10442), the MIC was 40.125 µg/mL. researchgate.netnih.goveurekaselect.com The peptide also shows activity against Gram-negative bacteria, with a reported MIC of 80.25 µg/mL to 95.87 µg/mL against different strains of Acinetobacter baumannii. brieflands.comkaums.ac.irresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Oncorhyncin II Against Various Bacteria

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus (ATCC25923) 47.93 brieflands.com
Staphylococcus aureus (MRSA) (NCTC10442) 40.125 researchgate.netnih.goveurekaselect.com
Acinetobacter baumannii (ATCC 19606) 80.25 brieflands.com

This interactive table provides a summary of reported MIC values for Oncorhyncin II.

To understand the dynamic interaction between this compound and bacteria, researchers employ bactericidal kinetics (time-kill) and microbial growth inhibition assays. These tests reveal whether the peptide's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and how quickly it acts.

Time-kill assays involve exposing a bacterial culture in its exponential growth phase to a specific concentration of the peptide, often a multiple of its MIC (e.g., 2x MIC). brieflands.comkaums.ac.ir At predetermined time intervals (e.g., 0, 0.5, 1, 3, 5, 7, 11, and 20 hours), samples are withdrawn, serially diluted, and plated on a solid growth medium like Mueller-Hinton Agar (MHA). brieflands.com After incubation, the number of viable colonies is counted to determine the CFU/mL. A significant reduction (e.g., ≥3-log10) in CFU/mL compared to the initial inoculum indicates bactericidal activity. brieflands.com

Growth kinetic assays monitor the effect of the peptide on bacterial growth over time by measuring the optical density (OD) or turbidity of the culture, typically at a wavelength of 600 nm. brieflands.combrieflands.com Bacterial cultures are treated with the peptide (e.g., at 2x MIC), and turbidity is measured at regular intervals. brieflands.comkaums.ac.ir These assays have shown that Oncorhyncin II can cause a rapid decrease in the turbidity of bacterial inoculum. kaums.ac.ir For example, when combined with LL-37, it led to a 50% reduction in the turbidity of an S. aureus culture within the first hour of exposure. brieflands.comresearchgate.net

Evaluation of Combined Therapeutic Effects

Given the complexity of infections, particularly those caused by multidrug-resistant bacteria, combination therapy is a promising strategy. Studies on this compound explore its potential to work synergistically with other antimicrobial agents, which could enhance efficacy and lower required dosages.

The checkerboard assay is the standard in vitro method for systematically studying the interaction between two antimicrobial agents. brieflands.combrieflands.com This technique involves a two-dimensional array of serial dilutions of two compounds in a 96-well plate. One agent is diluted along the rows, and the other is diluted along the columns, creating a grid of unique concentration combinations. Each well is then inoculated with a standard suspension of the target microorganism. researchgate.netnih.goveurekaselect.com

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index (FICI) is the sum of the FICs of the two drugs. brieflands.com The results are interpreted as follows:

Synergy: FICI ≤ 0.5

Partial Synergy: 0.5 < FICI ≤ 0.75

Additive Effect: 0.75 < FICI ≤ 1.0

Indifference: 1.0 < FICI ≤ 4.0

Antagonism: FICI > 4.0 brieflands.com

Studies using the checkerboard method have demonstrated that Oncorhyncin II exhibits synergistic or additive effects when combined with other antimicrobial peptides like LL-37 and Ib-AMP4 against pathogens such as S. aureus and A. baumannii. brieflands.combrieflands.comresearchgate.net

Table 2: Synergistic Activity of Oncorhyncin II with Other Antimicrobial Peptides

Combination Target Organism FIC Index Interaction Reference
Oncorhyncin II + LL-37 Staphylococcus aureus (ATCC25923) 0.61 Partial Synergy brieflands.com
Oncorhyncin II + Ib-AMP4 Acinetobacter baumannii (ATCC 19606) ≤ 0.5 Synergy brieflands.com
Oncorhyncin II + Ib-AMP4 S. aureus (MRSA) (NCTC10442) Not specified Synergistic Interaction researchgate.netnih.goveurekaselect.com

This interactive table summarizes the findings from checkerboard assays involving Oncorhyncin II.

Microscopic and Spectroscopic Analysis of Peptide-Microbe Interactions

Visualizing the physical effects of an antimicrobial peptide on a pathogen's structure provides crucial insights into its mechanism of action. High-resolution microscopy techniques are employed to observe these interactions directly.

Scanning Electron Microscopy (SEM) is a powerful tool used to investigate the morphological changes induced in bacteria upon exposure to antimicrobial agents. The general procedure involves treating a bacterial suspension with the peptide for a specific duration (e.g., 2 hours). brieflands.com The cells are then harvested, washed, and fixed, typically with a solution like 2.5% glutaraldehyde. brieflands.com After fixation, the samples are dehydrated, mounted onto a specimen stub, coated with a conductive material like gold, and then visualized with the SEM. brieflands.com

For histone-derived peptides, SEM analysis often reveals damage to the bacterial cell surface. For example, histone H1, the protein from which Oncorhyncin is derived, has been shown to cause direct morphological alterations and damage to the cell surface of pathogens. researchgate.net However, one study noted that, unlike other histone-related peptides that cause pore formation, Oncorhyncin II is unable to do so. researchgate.net Other research utilizing SEM has confirmed the antibacterial efficacy of peptide combinations including Oncorhyncin II, observing changes in cell morphology consistent with antimicrobial action. researchgate.netbrieflands.com These analyses help to build a comprehensive picture of how this compound disrupts bacterial integrity.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Oncorhyncin II
LL-37
Ib-AMP4
Vancomycin
Polymyxin E
Resazurin

Confocal Microscopy for Localization and Internalization Studies

Confocal microscopy stands as a powerful and indispensable tool in the advanced research of this compound, providing high-resolution spatial data that elucidates the peptide's journey from the extracellular environment to its ultimate subcellular destinations. This technique offers a significant advantage over conventional fluorescence microscopy by eliminating out-of-focus light, which allows for the optical sectioning of cells and the generation of detailed three-dimensional images. Such capabilities are crucial for definitively determining whether this compound associates solely with the cell surface or is internalized into the cytoplasm or specific organelles.

The primary application of confocal microscopy in the study of this compound revolves around tracking its localization and internalization dynamics within target cells. To visualize the peptide, it is typically labeled with a fluorescent probe. Common labeling strategies include the covalent attachment of a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or an Alexa Fluor dye, to the peptide's N-terminus or a lysine (B10760008) residue. nih.gov An alternative method involves biotinylating the peptide and subsequently detecting it with fluorescently-labeled streptavidin. nih.govpnas.org The choice of fluorescent tag is critical, as it should not interfere with the peptide's biological activity. nih.gov

Once the labeled this compound is introduced to a cell culture, confocal microscopy can be employed to monitor its interaction with the cells over time. Live-cell imaging allows for the real-time observation of the internalization process, providing insights into the kinetics and pathways involved. For instance, by co-staining cellular compartments with specific fluorescent markers—such as DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes—researchers can determine the precise subcellular localization of this compound.

Studies on other histone-derived antimicrobial peptides (HDAPs), such as buforin II and hipposin, have successfully utilized confocal microscopy to demonstrate their translocation across bacterial and eukaryotic cell membranes. nih.govpnas.org These studies provide a methodological blueprint for investigating this compound. For example, research on buforin II has shown that its proline hinge is crucial for cell penetration, a finding that was visualized using confocal microscopy. pnas.org Analogs with a mutated hinge were observed to remain on the cell surface, while the wild-type peptide accumulated in the cytoplasm. pnas.org

The data generated from these studies can be both qualitative and quantitative. Qualitative data includes the images themselves, which provide clear visual evidence of the peptide's location. Quantitative analysis can be performed using specialized software to measure the fluorescence intensity in different cellular regions, thereby quantifying the extent of internalization and accumulation in specific organelles.

The following interactive table summarizes the typical findings from confocal microscopy studies on histone-derived antimicrobial peptides, which can be extrapolated to hypothesize the expected outcomes for this compound research.

PeptideCell TypeFluorescent LabelKey Findings
Buforin IIE. coliBiotin-FITCPenetrated the cell membrane without permeabilization and accumulated in the cytoplasm. pnas.org
Hipposin C-terminal fragment (HipC)E. coliBiotin-AlexaFluor 488Readily entered bacterial cells and localized throughout the cell, indicating translocation without significant membrane permeabilization. nih.gov
DesHDAP1/BF2 HybridE. coli spheroplastsBiotin-AlexaFluor 488Showed translocation into the cell. acs.org
Histone H2ACOS-7 cellsRhodamineLocalized to the nucleus when complexed with FITC-labeled DNA. google.com

These studies collectively suggest that this compound, being a histone-derived peptide, likely possesses the ability to penetrate cell membranes and interact with intracellular components. Confocal microscopy is the key methodology to confirm this hypothesis and to dissect the molecular mechanisms governing its journey into the cell. The insights gained from such studies are fundamental to understanding its mode of action and for the development of this peptide for potential therapeutic applications.

In Vivo Preclinical Investigations and Animal Models of Oncorhyncin 1

Efficacy in Systemic and Localized Bacterial Infection Models (e.g., murine skin infection models)

The effectiveness of Oncorhyncin peptides has been demonstrated primarily in localized infection models, with a significant focus on skin infections. In a murine model of topical skin infection using a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 25923), recombinant Oncorhyncin II showed remarkable therapeutic efficacy. oup.combrieflands.com Mice with established skin infections treated with the peptide exhibited complete resolution of the infection and notable wound healing compared to untreated control groups. oup.combrieflands.com

Studies on other histone H1-derived peptides further support this potential. For instance, human histone H1.2 was tested in a rat burn model infected with Pseudomonas aeruginosa. The treatment resulted in a significant threefold greater reduction in bacterial counts within four hours compared to the control group. oup.com

While the efficacy in localized models is well-documented, the evaluation of Oncorhyncin-1 or its direct analogues in systemic infection models, such as sepsis, is less established in published literature. Although in vitro studies have shown that Oncorhyncin II is effective against pathogens like Acinetobacter baumannii, which can cause systemic infections, researchers recommend that the peptide should be further evaluated in preclinical animal models of systemic infection to confirm its therapeutic potential. kaums.ac.irbrieflands.combrieflands.com

Table 1: Efficacy of Oncorhyncin II in a Murine Model of MRSA Skin Infection

Animal ModelBacterial StrainTreatment GroupKey FindingsReference
Wistar Male Mice (200-250g)Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 25923Oncorhyncin II Recombinant ProteinComplete treatment of infection; remarkable improvement and healing of the wound compared to control groups. oup.combrieflands.com
Wistar Male Mice (200-250g)Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 25923Negative Control (Untreated)No improvement observed in the infection or wound. oup.combrieflands.com
Wistar Male Mice (200-250g)Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 25923Positive Control (2% Mupirocin ointment)Improvement noted, but the Oncorhyncin II group showed remarkable improvement in comparison. brieflands.com

Assessment of Therapeutic Potential in Immunocompetent and Immunocompromised Animal Hosts

Most in vivo studies of Oncorhyncin and related histone peptides have been conducted in standard, immunocompetent animal models, such as the Wistar mice used in the MRSA skin infection study. brieflands.com The positive outcomes in these models suggest that the peptide is effective in the context of a functional host immune system. Antimicrobial peptides (AMPs) are known to work in concert with the host's innate immunity, and some can modulate immune responses. frontiersin.orgmdpi.com

The therapeutic potential of these peptides is particularly significant for infections in immunocompromised hosts, where conventional antibiotics may be less effective. researchgate.netnih.gov Pathogens like P. aeruginosa are especially dangerous for immunocompromised patients. researchgate.netnih.gov While studies on histone H1 subtypes highlight their potential for treating infections in this vulnerable population, there is a lack of direct comparative research in the available literature that explicitly tests the efficacy of this compound in established immunocompromised animal models (e.g., neutropenic mice). oup.com Such studies would be critical to determine the peptide's efficacy when the host's immune contribution is minimal.

Evaluation of Peptide Efficacy in Galleria mellonella Larvae Infection Models

The greater wax moth larva, Galleria mellonella, has emerged as a valuable invertebrate model for studying host-pathogen interactions and evaluating the efficacy of antimicrobial agents, due in part to its innate immune system which shares similarities with that of vertebrates. researchgate.netresearchgate.net

While direct studies on this compound in this model were not found, closely related human recombinant histone H1 subtypes have been successfully evaluated using G. mellonella larvae. asm.orgresearchgate.netnih.gov In one study, larvae were infected with the opportunistic pathogen P. aeruginosa PAO1. Treatment with histone H1.0 and H1.4 peptides resulted in a significant increase in larval survival compared to the untreated control group. researchgate.netnih.gov Specifically, the median survival time was extended from 16 hours in the control group to 18 and 20 hours for the histone H1.0 and H1.4 treated groups, respectively. researchgate.net These findings are highly relevant as Oncorhyncin II is the C-terminal domain of a fish histone H1, suggesting a conserved function within this peptide family. researchgate.netasm.org

Table 2: Efficacy of Histone H1 Subtypes (Related to Oncorhyncin) in a Galleria mellonella Infection Model

Animal ModelBacterial StrainTreatment GroupMedian Survival (hours)OutcomeReference
Galleria mellonella LarvaePseudomonas aeruginosa PAO1PBS (Control)16N/A researchgate.net
Galleria mellonella LarvaePseudomonas aeruginosa PAO1Histone H1.018Significantly extended survival vs. control. researchgate.net
Galleria mellonella LarvaePseudomonas aeruginosa PAO1Histone H1.420Significantly extended survival vs. control. researchgate.net

Impact on Host Microbiota Composition and Dynamics in Animal Models

The impact of antimicrobial peptides on the host's commensal microbiota is a critical area of investigation, as broad-spectrum activity can lead to dysbiosis, unlike targeted antibiotics. rsc.orgnih.gov AMPs are integral components of the innate immune system that help maintain intestinal homeostasis by managing the balance of the gut microbiome. rsc.org In food animals, the use of certain AMPs has been associated with the promotion of a diversified and healthy gut microbiota. frontiersin.org

However, there is a notable absence of specific research in the reviewed literature detailing the direct impact of this compound administration on the composition and dynamics of the host microbiota in animal models. Studies have established a link where microbial metabolites can influence host histone modifications, but direct investigations into how histone-derived peptides like this compound affect microbial populations (e.g., through gut or skin microbiota analysis) have not been reported. nih.gov Future research utilizing techniques such as 16S rRNA sequencing in animal models treated with this compound would be necessary to elucidate its effects on the host's beneficial microbial communities and determine its spectrum of activity in a complex biological environment.

Structure Activity Relationship Sar and Rational Design of Oncorhyncin 1 Derivatives

Identification of Key Structural Determinants for Antimicrobial Activity

Oncorhyncin peptides are derived from larger nuclear proteins, a common source of potent AMPs. nih.gov Oncorhyncin-II is the C-terminal fragment of histone H1, a protein rich in basic amino acid residues. nih.govmdpi.comnih.gov Similarly, Oncorhyncin-III is a 66-residue N-terminal fragment of the non-histone chromosomal protein H6. researchgate.netnih.gov

The antimicrobial function of these peptides is heavily reliant on their high content of cationic residues, such as lysine (B10760008) and arginine, inherited from their parent histone proteins. nih.gov This cationicity facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, including lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com The primary structure of Oncorhyncin-II is characterized as being α-helical and amphipathic, allowing it to interact with and disrupt microbial membranes. brieflands.com

Peptide length and net charge are critical parameters governing the activity of Oncorhyncin peptides. mdpi.com Oncorhyncin-II is a 69-amino acid peptide with a molecular weight of 7.2 kDa. brieflands.com It is distinguished by an exceptionally high net positive charge of +30, one of the highest recorded for an antimicrobial peptide. mdpi.commdpi.com This potent positive charge is a primary driver of its interaction with and subsequent destabilization of microbial membranes. mdpi.com

Oncorhyncin-III is a slightly smaller peptide with a molecular mass of 6.7 kDa, composed of 66 amino acid residues. nih.govst-andrews.ac.uk While its exact net charge is not as prominently reported as that of Oncorhyncin-II, its derivation from a chromosomal protein and its potent bactericidal activity confirm its cationic nature, which is essential for its function. nih.gov For many AMPs, a threshold of positive charge (typically +2 to +9) is necessary for activity, a range that the Oncorhyncins far exceed, contributing to their potent efficacy. rsc.org

Table 1: Physicochemical Properties of Oncorhyncin Peptides

Peptide Parent Protein Length (Amino Acids) Molecular Weight (kDa) Net Charge Source Organism
Oncorhyncin-II Histone H1 69 7.2 +30 Oncorhynchus mykiss
Oncorhyncin-III Non-histone Protein H6 66 6.7 Cationic Oncorhynchus mykiss

Rational Design and Synthesis of Novel Oncorhyncin-1 Analogs

The promising antimicrobial profiles of natural Oncorhyncin peptides have spurred interest in producing synthetic and recombinant versions to optimize their therapeutic potential.

A key strategy for enhancing therapeutic efficacy is the use of recombinant DNA technology to produce these peptides. Oncorhyncin-II has been successfully produced as a recombinant protein in Escherichia coli expression systems. brieflands.comresearchgate.net This allows for a consistent and scalable supply for research and potential therapeutic development.

Furthermore, studies have focused on optimizing the antimicrobial effect of Oncorhyncin-II through synergistic combinations with other AMPs. When combined with the human cathelicidin (B612621) LL-37, recombinant Oncorhyncin-II exhibits a powerful synergistic effect against pathogenic bacteria such as Staphylococcus aureus and Acinetobacter baumannii. researchgate.netnih.gov This combination leads to a more rapid and effective bacterial killing than either peptide used alone, demonstrating a viable strategy for enhancing potency and potentially reducing the development of resistance. brieflands.comresearchgate.net

A major challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. trjfas.org While specific modifications to Oncorhyncin peptides are not extensively detailed in the available literature, rational design principles from the broader field of AMP research can be applied.

Common strategies to enhance stability include:

Terminal Modifications: C-terminal amidation is a frequent modification in natural AMPs that neutralizes the negative charge of the C-terminal carboxyl group, increasing the net positive charge and often enhancing helical stability and resistance to exopeptidases. nih.gov N-terminal acetylation can also improve stability. nih.gov

D-Amino Acid Substitution: Incorporating non-natural D-amino acids at sites vulnerable to protease cleavage can render the peptide resistant to degradation, as proteases are stereospecific for L-amino acids. rsc.orgnih.gov

Cyclization: Creating cyclic peptide structures can significantly increase stability by removing the terminal ends that are often targets for exopeptidases. rsc.org

Applying these design strategies could yield Oncorhyncin analogs with improved pharmacokinetic profiles suitable for therapeutic use.

Conformational Studies and Biophysical Characterization of Synthetic Constructs

Understanding the three-dimensional structure of Oncorhyncin peptides and how they interact with bacterial membranes is crucial for elucidating their mechanism of action. Oncorhyncin-II is known to adopt an α-helical conformation, which is a common structural motif for membrane-active AMPs. brieflands.com This amphipathic structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into and disrupt the lipid bilayer of microbial membranes. brieflands.com

Biophysical studies on Oncorhyncin-III using planar lipid bilayers have provided deeper insight into its mechanism. These studies revealed that Oncorhyncin-III strongly disturbs the membrane but, interestingly, does not form stable, discrete ion channels. nih.govst-andrews.ac.uk This suggests a mechanism of action that involves generalized membrane disruption, such as through the "carpet" or "toroidal pore" model, rather than forming specific pores. Scanning electron microscopy further supports this, as it shows that the peptide does not cause direct, visible lysis or disruption of the bacterial cell envelope, indicating a more subtle mechanism of membrane destabilization or potential interaction with intracellular targets after translocation. nih.govresearchgate.net

Bioinformatics, Genomics, and Proteomics of Oncorhyncin 1

Comparative Genomic Analysis of Oncorhyncin-Encoding Sequences

Oncorhyncins are not typically encoded by their own distinct genes but are rather post-translational products of larger precursor proteins, specifically histones and non-histone chromosomal proteins. Therefore, the genomic analysis of Oncorhyncin-1 focuses on the genes encoding these precursor molecules.

The evolutionary conservation of this compound is intrinsically linked to the conservation of its precursor proteins. For instance, Oncorhyncin II is a 69-residue C-terminal fragment of histone H1, isolated from the skin secretions of rainbow trout (Oncorhynchus mykiss) nih.gov. Histone H1, a key component of chromatin in eukaryotes, is generally conserved, yet it is the most variable of the histone proteins in sequence across species wikipedia.org. In vertebrates, the H1 family includes multiple isoforms that can be expressed in different tissues and at various developmental stages wikipedia.org. Studies on lysine-rich histones in some fish and amphibians have revealed a high degree of homology in the N-terminal half of certain H1 variants and the erythrocyte-specific histone H5 of birds, leading to the hypothesis that avian and fish H5 may have originated independently from different H1 fractions nih.gov. This inherent variability within the H1 family suggests that while the core functions are maintained, the specific sequences that can be cleaved to produce Oncorhyncin-like peptides may show significant diversity across different fish species.

Similarly, Oncorhyncin III is derived from the non-histone chromosomal protein H6, also from rainbow trout. Protein H6 is homologous to the high-mobility-group (HMG) proteins HMG-14 and HMG-17 and is associated with the structure of active chromatin nih.gov. The HMGB protein family, to which H6 is related, is evolutionarily conserved mdpi.com. The conservation of the HMG-box domain is a key feature of these proteins, which are involved in various nuclear processes, including transcription and DNA repair mdpi.com. The evolutionary conservation of these precursor proteins across fish species provides a framework for identifying potential this compound orthologs in other fish.

Table 1: Evolutionary Precursors of Oncorhyncin Peptides and Their Conservation

Oncorhyncin Peptide Precursor Protein Precursor Family Conservation Status in Fish
Oncorhyncin II Histone H1 Histone Proteins Highly conserved core function, but the most variable histone in sequence. Isoforms exist with varying degrees of homology.

The expression of this compound is governed by the transcriptional regulation of the genes encoding its precursor proteins, histone H1 and non-histone chromosomal protein H6. The regulation of histone gene expression is complex and tightly linked to the cell cycle and developmental stage. In zebrafish embryos, for example, the onset of transcription is regulated by a dynamic competition for DNA binding between histones and transcription factors nih.gov. The concentration of non-DNA-bound core histones plays a crucial role in determining when transcription begins nih.gov. Histone modifications, such as acetylation and methylation, also play a significant role in regulating gene expression by altering chromatin structure youtube.comyoutube.com. These modifications can either loosen the chromatin to allow for transcription or compact it to repress gene activity youtube.com.

The non-histone chromosomal protein H6 is associated with actively transcribed chromatin regions. Studies in trout testis have shown that a very high proportion of H6 is associated with DNase I sensitive chromatin regions, and its release is concomitant with the degradation of transcribed DNA sequences nih.gov. This suggests that the expression of the gene encoding H6 is linked to active gene transcription. HMG proteins can also function as architectural transcriptional cofactors, enhancing the binding of other transcription factors to DNA nih.gov. The transcriptional regulation of these precursor genes is influenced by a variety of factors, including developmental cues, cellular stress, and immune responses, which in turn would affect the available pool of precursor proteins for the generation of this compound.

Proteomic Profiling of Host Secretions and Tissues for this compound Detection

Proteomic techniques are essential for the direct detection and quantification of this compound in various biological samples. Fish skin mucus, in particular, has been identified as a rich source of antimicrobial peptides and other bioactive molecules that form the first line of defense against pathogens nih.govfrontiersin.org.

The identification of Oncorhyncin peptides has been successfully achieved through proteomic analysis of fish skin mucus. For example, Oncorhyncin II was isolated from an acid extract of rainbow trout skin secretions, and its identity was confirmed through amino acid sequencing and matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) nih.gov. Modern proteomic workflows often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the comprehensive profiling of proteins and peptides in complex biological samples like skin mucus nih.gov. This approach allows for the identification of a wide range of proteins and peptides, including those that may be present in low abundance nih.gov.

Untargeted and targeted proteomics approaches have been used to identify species-specific peptide biomarkers in fish, which can also be applied to the detection of this compound nih.gov. In an untargeted approach, all detectable peptides in a sample are analyzed to create a comprehensive profile. In contrast, a targeted approach, such as multiple reaction monitoring (MRM), focuses on the detection and quantification of specific, predefined peptides nih.gov. These methods can be applied to various tissues and secretions to map the distribution of this compound and to understand how its production and secretion are modulated in response to infection or environmental stressors.

Table 2: Proteomic Techniques for the Detection of this compound

Technique Description Application for this compound
Acid Extraction & Chromatography Initial purification of peptides from biological samples based on their physicochemical properties. Isolation of Oncorhyncin II from rainbow trout skin secretions.
MALDI-MS A soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules. Determination of the molecular mass of purified Oncorhyncin II.
LC-MS/MS A powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Comprehensive profiling of peptides in fish skin mucus to identify and quantify this compound.

Integration with Antimicrobial Peptide Databases and Predictive Algorithms

Bioinformatic resources, such as antimicrobial peptide (AMP) databases and predictive algorithms, are invaluable for the characterization and potential development of this compound as a therapeutic agent.

AMP databases, such as the Antimicrobial Peptide Database (APD) and the Collection of Anti-Microbial Peptides (CAMP), serve as comprehensive repositories of AMP sequences, structures, and activities mdpi.comdoi.orgnih.gov. These databases are manually curated and contain information on a vast number of peptides from various natural sources, including fish nih.gov. The entry for a peptide like this compound in such a database would include its amino acid sequence, source organism, physicochemical properties (e.g., length, charge, hydrophobicity), and known antimicrobial activities. This centralized information facilitates comparative analyses and the identification of common motifs or properties among AMPs.

Predictive algorithms and in silico tools are widely used to screen peptide sequences for potential antimicrobial activity nih.goveurekaselect.comresearchgate.net. These tools employ various machine learning approaches, such as support vector machines and artificial neural networks, trained on datasets of known AMPs and non-AMPs nih.gov. By analyzing the sequence of this compound, these algorithms can predict its likelihood of being an AMP, its potential antimicrobial spectrum, and even its mechanism of action nih.gov. For example, the amphipathic nature of a peptide, which is crucial for its interaction with bacterial membranes, can be predicted from its sequence qub.ac.uk. These in silico predictions can guide the experimental validation of this compound's activity and help in the design of synthetic analogs with improved potency or stability.

Table 3: Bioinformatic Resources for this compound Analysis

Resource Description Relevance to this compound
Antimicrobial Peptide Databases (e.g., APD, CAMP) Curated collections of AMP sequences, structures, activities, and physicochemical properties. Provides a centralized source of information on this compound and allows for comparison with other AMPs.
In Silico Prediction Tools Algorithms that use sequence information to predict antimicrobial activity, mechanism of action, and other properties. Enables rapid screening and characterization of this compound's potential as an antimicrobial agent.
Sequence Alignment and Homology Searching Tools like BLAST for comparing a query sequence against a database to find sequences with significant similarity. Can be used to identify potential this compound homologs in the genomes or proteomes of other fish species.

Future Research Directions and Translational Prospects for Oncorhyncin 1

Development of Delivery Systems for Targeted Efficacy

A primary hurdle in the therapeutic application of antimicrobial peptides (AMPs) like Oncorhyncin-1 is their potential for in vivo instability and off-target effects. Consequently, a significant area of future research lies in the creation of sophisticated delivery systems designed to protect the peptide from degradation, improve its solubility, and ensure it reaches the intended site of action in effective concentrations.

Encapsulation of AMPs within nanocarriers is a promising strategy to overcome limitations such as poor stability and bioavailability. csic.es Technologies like liposomes and various nanoparticles offer a means to shield this compound from proteolytic enzymes and deliver it selectively to infection sites. researchgate.netresearchgate.net Liposomes, which are vesicles composed of lipid bilayers, can fuse with bacterial membranes, facilitating the direct release of the encapsulated peptide. nih.gov Nanoparticles formulated from polymers or lipids can also be engineered for sustained release and targeted delivery. researchgate.netresearchgate.net Research in this area will likely focus on optimizing the composition, size, and surface characteristics of these carriers to enhance the therapeutic index of this compound.

Table 1: Nanotechnology-Based Delivery Systems for Antimicrobial Peptides

Delivery System Description Potential Advantages for this compound
Liposomes Spherical vesicles composed of one or more phospholipid bilayers. Biocompatible; can fuse with bacterial membranes for targeted drug release; protects peptide from degradation. nih.gov
Polymeric Nanoparticles Solid colloidal particles made from natural or synthetic polymers. High stability; allows for controlled and sustained release of the peptide. researchgate.netresearchgate.net
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids. Good biocompatibility and tolerability; provides controlled release and protection of the peptide. researchgate.net

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High surface area for interaction; can enhance solubility and bioavailability. researchgate.net |

For skin and wound infections, integrating this compound into hydrogels and other biomaterials presents an attractive avenue for topical applications. Hydrogels, which are three-dimensional networks of hydrophilic polymers, can maintain a moist environment conducive to healing while providing sustained, localized release of the entrapped AMP. csic.es This approach can increase the peptide's stability at the application site and may be particularly useful for treating infections associated with burns or chronic wounds. sadakath.ac.in Future studies will need to evaluate the compatibility of this compound with various biomaterials and assess the release kinetics and efficacy of these composite materials in relevant preclinical models.

Exploration of Novel Preclinical Applications Beyond Direct Antimicrobial Use

The biological activities of AMPs often extend beyond their direct killing of microbes. Many possess immunomodulatory and anti-inflammatory properties that can be therapeutically beneficial. nih.gov A key future direction for this compound research is to explore these secondary functions, which could open up entirely new applications.

Given its origin, this compound holds significant promise for improving health management in aquaculture, an industry constantly threatened by bacterial and viral diseases. mdpi.comtrjfas.org Research has identified Oncorhyncin-I as a potent antimicrobial biomarker in the mucus of commercially important fish species like the gilthead seabream (Sparus aurata) and the European sea bass (Dicentrarchus labrax). mdpi.comresearchgate.net This suggests a natural role in the defense against aquatic pathogens. Future research could focus on using this compound or stimulating its endogenous production as a prophylactic or therapeutic strategy to prevent or treat infections in farmed fish, thereby reducing the reliance on conventional antibiotics. nih.govresearchgate.net

Table 2: Oncorhyncin-I as a Biomarker in Aquaculture

Fish Species Significance Reference
Sparus aurata (Gilthead seabream) Identified as a potent antimicrobial biomarker in mucus. mdpi.comresearchgate.net
Dicentrarchus labrax (European sea bass) Identified as a potent antimicrobial biomarker in mucus. mdpi.comresearchgate.net

Fish antimicrobial peptides are known to have broad immunomodulatory effects, capable of influencing the expression of key immune-related genes. nih.gov They can modulate both pro-inflammatory and anti-inflammatory pathways, which is crucial for a balanced and effective immune response. nih.govmdpi.com While the specific immunomodulatory activities of this compound have yet to be extensively studied, this remains a fertile area for future investigation. Research could explore its ability to recruit immune cells, modulate cytokine production (e.g., TNF-α, interleukins), and influence inflammatory processes. nih.govmdpi.com Uncovering these properties could position this compound as a candidate for therapies aimed at resolving dysregulated inflammation or boosting host immunity.

Table 3: Examples of Immune Genes Modulated by Fish AMPs

Gene Function Potential Relevance for this compound Research
TNF-α Pro-inflammatory cytokine. Investigate potential to modulate inflammation. nih.gov
IL-1β Pro-inflammatory cytokine. Assess role in initiating immune responses. nih.gov
IL-6, IL-10 Cytokines with pro- and anti-inflammatory roles. Explore capacity for balanced immune regulation. nih.govmdpi.com

| NF-κB | Transcription factor central to inflammation. | Determine impact on key inflammatory signaling pathways. trjfas.org |

Advanced Peptide Engineering for Enhanced Biocompatibility and Efficacy

While natural peptides provide an excellent starting point, peptide engineering offers the tools to create analogues of this compound with superior therapeutic properties. Modifications to the peptide's amino acid sequence can be used to enhance its stability, increase its antimicrobial potency, broaden its spectrum of activity, and reduce potential toxicity. rsc.org Oncorhyncin II, a related peptide, is noted for its exceptionally high positive charge (+30), a feature that is critical for its interaction with microbial membranes but could also contribute to cytotoxicity. nih.govresearchgate.net Engineering strategies could involve substituting specific amino acids (e.g., with unnatural D-amino acids to confer resistance to proteases), altering its net charge or amphipathicity to optimize selectivity for microbial over host cells, or creating hybrid peptides. rsc.org Such advanced engineering is a critical step towards developing this compound analogues that are both more effective and safer for therapeutic use.

Table 4: Potential Peptide Engineering Strategies for this compound

Strategy Goal Example/Rationale
Amino Acid Substitution Enhance stability and reduce toxicity. Replace susceptible amino acids with D-isomers to increase resistance to enzymatic degradation. rsc.org
Charge Modification Improve selectivity for microbial membranes. Modulate the high positive charge to reduce potential hemolytic activity while retaining antimicrobial efficacy.
Hydrophobicity Adjustment Optimize membrane interaction. Alter hydrophobic residues to fine-tune the balance between antimicrobial activity and cytotoxicity.

| Peptide Cyclization | Increase structural stability and protease resistance. | Introduce disulfide bridges or head-to-tail cyclization to create a more rigid and stable structure. |

Strategies for Minimizing Off-Target Interactions in Preclinical Models

A primary hurdle in the clinical translation of many antimicrobial peptides is the potential for off-target effects, particularly cytotoxicity against host cells. rsc.org While AMPs are designed to target microbial membranes, similarities with mammalian cell membranes can lead to collateral damage, especially in systemic applications. rsc.org For this compound, future preclinical development must incorporate strategies aimed at enhancing its selectivity for microbial targets while minimizing interactions with host tissues.

Key approaches, drawn from broader research on AMPs, could be applied to this compound. The goal is to modulate the peptide's physicochemical properties to exploit the differences between bacterial and mammalian cell membranes, such as the negative charge of bacterial surfaces. nih.gov

Potential Strategies for Preclinical Development of this compound:

Strategy Rationale Potential Application to this compound
Amino Acid Substitution Modifying the balance of hydrophobic and cationic residues can fine-tune the peptide's amphipathicity, increasing its affinity for negatively charged bacterial membranes over neutral host cell membranes. Systematically replace key residues in the this compound sequence to optimize the therapeutic index, reducing hemolytic activity while preserving or enhancing antimicrobial potency.
Charge Modulation Increasing the net positive charge can enhance initial electrostatic attraction to anionic components like lipopolysaccharides (LPS) and teichoic acids in bacterial membranes. nih.gov Introduce additional basic residues (e.g., Lysine (B10760008), Arginine) into the this compound structure to strengthen its interaction with microbial surfaces.
Pro-drug Approach Design an inactive precursor of this compound that is selectively activated at the site of infection by specific bacterial enzymes (e.g., proteases). This would confine the peptide's cytotoxic activity to the intended target area, thereby minimizing systemic exposure and off-target effects.

| Encapsulation in Nanocarriers | Encapsulating this compound within biocompatible nanocarriers (e.g., liposomes, nanoparticles) can shield it from non-specific interactions during systemic circulation and facilitate targeted delivery to infection sites. rsc.org | This strategy could improve the peptide's stability and pharmacokinetic profile while reducing off-target toxicity. |

These strategies represent a rational framework for the preclinical refinement of this compound, aiming to create analogues with a superior safety and efficacy profile suitable for further therapeutic development.

Development of Hybrid Peptides and Chimeric Constructs

Peptide engineering through the creation of hybrid and chimeric molecules is a powerful strategy to develop novel therapeutics with enhanced or entirely new functionalities. researchgate.netnih.gov This approach involves combining the functional domains of two or more different peptides to generate a single molecule with synergistic or additive properties. rsc.org For this compound, this opens avenues to broaden its antimicrobial spectrum, overcome resistance, or add new capabilities such as anti-biofilm or immunomodulatory activity.

Research into other AMPs has demonstrated the success of this strategy. For example, hybrids combining antibacterial peptides with anti-biofilm sequences or cell-penetrating peptides (CPPs) have shown improved efficacy compared to the parent molecules alone. nih.govrsc.org A key advantage is the potential for a multi-target mechanism of action, which can reduce the likelihood of bacteria developing resistance.

Hypothetical Hybrid Constructs Based on this compound:

Construct Type Partner Peptide/Domain Intended Therapeutic Goal
This compound-Anti-biofilm Peptide Hybrid A peptide known for its ability to disperse bacterial biofilms (e.g., a derivative of FV7). rsc.org To create a dual-action agent that can both eradicate planktonic bacteria and break down the protective matrix of biofilms, which are notoriously resistant to conventional antibiotics.
This compound-Cell-Penetrating Peptide (CPP) Chimera A CPP sequence (e.g., Tat11) that facilitates translocation across eukaryotic cell membranes. nih.gov To enhance the treatment of intracellular infections by enabling this compound to enter host cells and target pathogens residing within them.
This compound-Immunomodulatory Peptide Hybrid A peptide fragment known to modulate host immune responses (e.g., a fragment of LL-37). To develop a host-directed therapy that combines direct microbial killing with the beneficial modulation of inflammation and recruitment of immune cells to the site of infection.

| This compound-Antibiotic Conjugate | Covalently linking this compound to a conventional antibiotic. | To create a synergistic conjugate where this compound disrupts the bacterial membrane, thereby facilitating the entry and action of the attached antibiotic, potentially restoring its efficacy against resistant strains. |

The development of such chimeric molecules based on the this compound scaffold represents a promising frontier. These constructs could lead to next-generation antimicrobial agents capable of addressing the complex challenges of multidrug-resistant infections and biofilm-associated conditions. nih.govrsc.org

Q & A

Q. How can researchers enhance reproducibility when reporting this compound experiments?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Publish raw datasets in repositories like Zenodo or Gene Expression Omnibus (GEO). Include detailed protocols for compound synthesis and characterization .

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